molecular formula C9H9N B13964452 2-(Prop-1-yn-1-yl)aniline CAS No. 220465-91-8

2-(Prop-1-yn-1-yl)aniline

Cat. No.: B13964452
CAS No.: 220465-91-8
M. Wt: 131.17 g/mol
InChI Key: RTNLLPNKFCHQEI-UHFFFAOYSA-N
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Description

2-(Prop-1-yn-1-yl)aniline (CAS 220465-91-8) is an organic compound with the molecular formula C9H9N and a molecular weight of 131.17 g/mol . This molecule features both an aromatic aniline group and a terminal alkyne functionality, making it a versatile building block (synthon) in organic synthesis and medicinal chemistry research. The terminal alkyne group is a key handle for metal-catalyzed coupling reactions, such as the Copper-catalyzed synthesis of N-aryl propargylamines, which are valuable precursors to nitrogen-containing heterocycles . Compounds containing the propargylamine group have been extensively studied as multi-target-directed ligands, showing potential as inhibitors of enzymes like cholinesterases and monoamine oxidases, which are important targets in neurodegenerative disease research . Furthermore, internal aminoalkynes serve as key substrates in tandem cyclization reactions to construct complex polyheterocyclic scaffolds, such as the tetrahydropyrrolo[1,2-a]quinoline core found in various biologically active compounds . 2-(Prop-1-yn-1-yl)aniline is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

220465-91-8

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

IUPAC Name

2-prop-1-ynylaniline

InChI

InChI=1S/C9H9N/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,10H2,1H3

InChI Key

RTNLLPNKFCHQEI-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CC=CC=C1N

Origin of Product

United States

Preparation Methods

Summary Table of Preparation Methods

Method Type Key Reagents and Conditions Yield Range (%) Notes
Direct Alkylation with Propargyl Bromide Aniline + Propargyl bromide, DMF, CaH₂ base, RT, 6-8 h 80–95 CaH₂ base in DMF gives best yield
One-Pot Multicomponent Reaction Propargylation + Hydroximyl chloride + Et₃N, 65 °C 70–88 Enables further functionalization
Copper-Catalyzed Cyclization Aminoalkynes + CuCl catalyst 41–90 Synthetic versatility, not direct prep
Nucleophilic Substitution on Nitro/Chloroquinolines Propargylamine + chloro/nitroquinoline, THF, Et₃N, RT ~91 Specific to quinoline derivatives

Chemical Reactions Analysis

Tandem Cyclization Reactions

Aminoalkynes, including derivatives of aniline, can undergo tandem cyclization reactions. For example, 3-methyl-N-(pent-3-yn-1-yl)-aniline cyclizes at the 6-position with good regioselectivity, likely due to steric hindrance . This reaction has been observed with various aminoalkynes with different substituents, suggesting broad applicability .

The reaction between 4-methoxy-N-(pent-4-yn-1-yl)-aniline and phenylethylene also gives the desired product under optimized conditions . Several of these products have demonstrated cytotoxic activity against human pancreatic cancer cells in vitro, with compound 3ha showing a significant inhibition ratio against pancreatic cancer cell proliferation . Further cell cycle analysis indicated that 3ha arrests the growth of capan-2 cells at the G0/G1 phase .

Reactions with Alkynes

Aminoalkynes can undergo tandem cyclization reactions with alkynes, with moderate to good yields (41–90%) . This includes reactions with phenylacetylenes containing electron-donating groups (EDG) and electron-withdrawing groups (EWG), hexyne, 3-phenyl-1-propyne, 4-phenyl-1-butyne, N-methyl-N-(prop-2-yn-1-yl)aniline, and 4-(prop-2-yn-1-yloxy)anisole .

Aminocyclization of Enynes

Anilines, including N-alkyl anilines, participate in aminocyclization of 1,6-enynes using cationic JohnPhos–gold(I) catalysts . The reaction of trans-cinnamyl-2-(prop-2-yn-1-yl)malonate with aniline using a gold catalyst leads to the corresponding adduct in excellent yield . Secondary anilines such as N-methylaniline and N-allylaniline also react to give the corresponding adducts in moderate to good yields .

Scientific Research Applications

2-(Prop-1-yn-1-yl)aniline has several applications in scientific research:

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 2-(Prop-1-yn-1-yl)aniline with key analogs, highlighting substituent effects:

Compound Name Molecular Formula Substituent(s) Key Structural Feature Molecular Weight (g/mol)
2-(Prop-1-yn-1-yl)aniline C₉H₉N Propyne at C2 Triple bond (C≡C) 131.18
2-(Prop-1-en-2-yl)aniline C₉H₁₁N Propene at C2 Double bond (C=C) 133.19
2-Nitro-N-(prop-2-yn-1-yl)aniline C₉H₈N₂O₂ Propyne at N; nitro at C2 N-substituted alkyne 176.17
4-Fluoro-3-(prop-1-yn-1-yl)aniline C₉H₈FN Propyne at C3; fluoro at C4 Halogen and alkyne synergy 149.17
2-Chloro-6-(prop-1-en-2-yl)aniline C₉H₁₀ClN Chloro at C2; propene at C6 Halogen and alkene 167.64

Key Observations :

  • Electronic Effects : The triple bond in 2-(Prop-1-yn-1-yl)aniline increases electron-withdrawing character compared to its alkene analog (2-(Prop-1-en-2-yl)aniline), which may enhance electrophilic substitution reactivity .

Physical and Chemical Properties

Property 2-(Prop-1-yn-1-yl)aniline 2-(Prop-1-en-2-yl)aniline 2-Nitro-N-(prop-2-yn-1-yl)aniline
Boiling Point (°C) N/A 212.4 N/A
Density (g/cm³) N/A 1.0 ± 0.1 N/A
LogP ~2.0 (estimated) 1.97 ~2.5 (estimated)
Reactivity Click chemistry, coupling Electrophilic addition Nitro reduction, alkyne coupling

Notes:

  • The alkene derivative (2-(Prop-1-en-2-yl)aniline) has a lower LogP (1.97) compared to the alkyne analog, suggesting reduced hydrophobicity due to the absence of a triple bond .
  • Nitro-substituted analogs (e.g., 2-nitro-N-(prop-2-yn-1-yl)aniline) are prone to reduction reactions, enabling their use in amine synthesis .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(Prop-1-yn-1-yl)aniline, and how can purity be validated?

Methodological Answer: The synthesis of 2-(Prop-1-yn-1-yl)aniline derivatives typically involves propargylation of aniline precursors. For example, tin(II) chloride (SnCl₂) and indium(III) chloride (InCl₃) have been used as catalysts for cyclization and coupling reactions in analogous N-propargyl aniline syntheses . Post-synthesis purification steps, such as column chromatography or recrystallization, are critical to isolate the product. Purity validation should combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., HRMS-ESI with <5 ppm error ) and nuclear magnetic resonance (NMR) to verify substituent positions and absence of side products.

Q. What safety protocols should researchers follow when handling 2-(Prop-1-yn-1-yl)aniline derivatives?

Methodological Answer: While direct toxicological data for 2-(Prop-1-yn-1-yl)aniline is limited, structurally similar propargyl-substituted anilines (e.g., (Prop-2-yn-1-ylsulfanyl)carbonitrile) recommend:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods to minimize inhalation of vapors (P261 precaution ).
  • First Aid: Immediate rinsing with water for eye/skin exposure and medical consultation for persistent symptoms .

Advanced Research Questions

Q. How can crystallographic data discrepancies in 2-(Prop-1-yn-1-yl)aniline derivatives be resolved using SHELXL?

Methodological Answer: SHELXL is widely used for refining crystal structures, especially for small molecules. Key strategies include:

  • Twinned Data Handling: Use the TWIN and BASF commands to model twinning, which is common in propargyl-containing compounds due to their asymmetric substituents .
  • Disorder Modeling: Apply PART and SUMP instructions to address positional disorder in the propargyl group.
  • Validation Tools: Cross-check residuals (R1/wR2) and Hirshfeld surface analysis to ensure geometric plausibility .

Q. What role does the propargyl group play in modulating electronic properties for polymer applications?

Methodological Answer: The propargyl group (–C≡CH) introduces π-conjugation and steric effects, which can enhance polymer conductivity or reactivity. For example:

  • Crosslinking: The triple bond enables click chemistry (e.g., Huisgen cycloaddition) to functionalize polymers, analogous to bromomethyl-aniline derivatives used in conductive polymer synthesis .
  • Spectroscopic Analysis: UV-Vis (λmax ~235–288 nm ) and cyclic voltammetry can quantify electronic transitions and redox behavior. Computational modeling (DFT) further predicts HOMO-LUMO gaps influenced by propargyl substitution .

Q. How can researchers analyze conflicting spectroscopic data in propargyl-aniline derivatives?

Methodological Answer: Contradictions between experimental and theoretical data (e.g., NMR chemical shifts or IR stretching frequencies) require:

  • Benchmarking: Compare experimental results with density functional theory (DFT)-simulated spectra (e.g., Gaussian 16 with B3LYP/6-31G* basis set).
  • Isotopic Labeling: Use deuterated solvents or ¹³C-labeled precursors to resolve overlapping signals in complex mixtures .
  • Dynamic Effects: Assess temperature-dependent NMR to identify rotameric equilibria or conformational flexibility in the propargyl group .

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